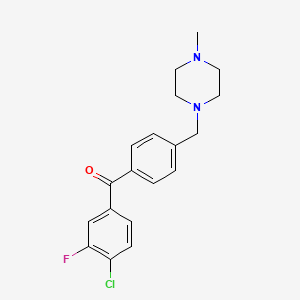

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex and often requires careful control of reaction conditions. For instance, the paper titled "Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone" describes a one-pot synthesis suitable for industrial scale-up, involving fluorination and a Friedel–Crafts reaction, which could be analogous to the synthesis of the compound .

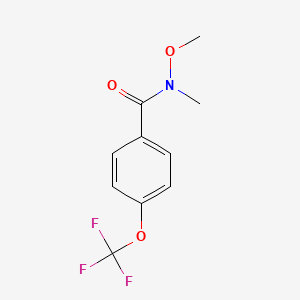

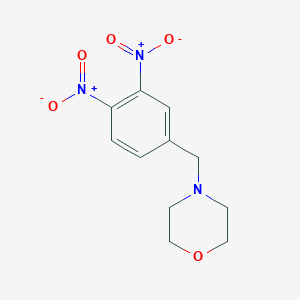

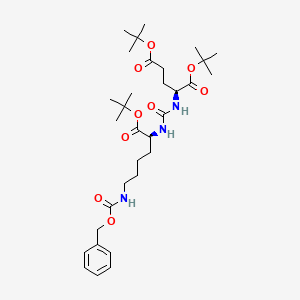

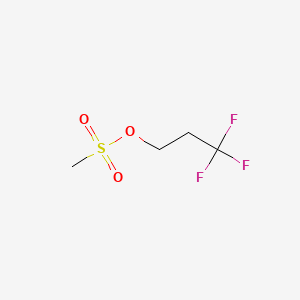

Molecular Structure Analysis

While the molecular structure of "4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone" is not analyzed in the provided papers, the structure of benzophenone derivatives typically includes a benzoyl group attached to a phenyl ring. The presence of substituents like chloro, fluoro, and piperazinomethyl groups would influence the electronic and steric properties of the molecule.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone". However, benzophenone derivatives are known to undergo various chemical reactions, including aldol condensation as mentioned in the context of a fluorimetric method for determining a related benzodiazepine compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone" would likely include its melting point, boiling point, solubility, and fluorescence characteristics. The spectrofluorimetric determination method described for a related compound suggests that benzophenone derivatives can exhibit intense fluorescence, which could be a property of the compound as well .

科学研究应用

Synthesis and Chemical Properties

- Benzophenones, including variants like 4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been a focal point in synthetic chemistry. For example, Karrer et al. (2000) developed a highly selective one-pot synthesis suitable for industrial scale-up of a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. This highlights the industrial relevance and synthetic versatility of such compounds (Karrer, Meier, & Pascual, 2000).

Medical and Biological Applications

- Novel benzophenone analogs, including fluorinated and chlorinated derivatives, have been extensively studied for their anti-cancer properties. Mohammed and Khanum (2018) reported that specific benzophenone compounds, substituted with methyl, chloro, and fluoro groups, exhibited significant cytotoxic and anti-proliferative effects against various cancer cell lines, emphasizing the potential of such compounds in cancer therapy (Mohammed & Khanum, 2018).

Material Science and Polymer Chemistry

- In polymer chemistry, benzophenones have been utilized to synthesize novel materials. Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, incorporating 4-chloro-4′-fluorobenzophenone, demonstrating the utility of benzophenones in creating innovative polymeric materials (Ghassemi, Ndip, & Mcgrath, 2004).

Environmental and Analytical Chemistry

- Benzophenones, including chloro and fluoro derivatives, are frequently analyzed in environmental studies due to their widespread use as UV filters. Zhang et al. (2011) detected various benzophenone compounds in sediment and sewage sludge, indicating the environmental presence and the need for analytical monitoring of these compounds (Zhang et al., 2011).

属性

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSTDJIONXCMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642981 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-83-0 |

Source

|

| Record name | Methanone, (4-chloro-3-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)